molecular formula C12H11N5O B15488634 N-(3-methoxyphenyl)-9H-purin-6-amine CAS No. 6970-39-4

N-(3-methoxyphenyl)-9H-purin-6-amine

Cat. No.: B15488634
CAS No.: 6970-39-4
M. Wt: 241.25 g/mol
InChI Key: AXPCHVXFDHPTBW-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-9H-purin-6-amine is a purine derivative featuring a 3-methoxyphenyl substituent at the N-6 position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.

Properties

CAS No.

6970-39-4

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-(3-methoxyphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

AXPCHVXFDHPTBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-9H-purin-6-amine is a purine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available purine derivatives and 3-methoxyaniline.
  • Alkylation : The purine derivative is alkylated at the 9-position using appropriate alkyl halides in the presence of a base.
  • Amination : The resulting intermediate undergoes amination to form the final product, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values that indicate potent activity .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has also been studied for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways by binding to active sites, thereby altering their activity.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, which may lead to changes in downstream signaling cascades .

Data Table: Biological Activities

Biological ActivityTarget Organism/Cell TypeMIC/IC50 ValuesReferences
AntibacterialE. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 - 77.38 µM
AntifungalCandida albicans16.69 - 78.23 µM
AnticancerVarious cancer cell linesIC50 values vary
Anti-inflammatoryRAW264.7 cellsIC50 values vary

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several purine derivatives, including this compound, revealing strong inhibitory effects against E. coli and C. albicans with notable MIC values .
  • Cancer Cell Proliferation : Another investigation focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in human cancer cell lines through caspase activation pathways .
  • Inflammatory Response Modulation : Research has indicated that this compound can modulate inflammatory responses in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on the Purine Core

Key Comparisons:

  • Anisiflupurin (2-fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine): Differs by a fluorine atom at the purine’s C-2 position (C₁₂H₁₀FN₅O vs. C₁₂H₁₁N₅O for the target compound).
  • 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine: Features a chloro-substituted phenyl group and an ethyl chain at N-7. The chlorine atoms increase hydrophobicity, while the ethyl group may alter pharmacokinetics (e.g., longer half-life due to reduced clearance) .
  • 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine: Contains halogenated phenyl substituents, which are associated with enhanced antifungal activity but may reduce solubility in aqueous media .

Table 1: Substituent Impact on Key Properties

Compound Substituents (Purine/Phenyl) Key Effects
N-(3-Methoxyphenyl)-9H-purin-6-amine N-6: 3-methoxyphenyl Improved solubility due to methoxy’s electron-donating nature
Anisiflupurin C-2: F; N-6: 3-methoxyphenyl Increased metabolic stability; potential kinase inhibition
2-Chloro-N-(3-chlorophenyl)-9-ethyl C-2: Cl; N-6: 3-Cl-phenyl Enhanced hydrophobicity; possible cytotoxicity

Physicochemical Properties

  • Solubility: Methoxy groups improve aqueous solubility compared to halogen or alkyl substituents. For example, Anisiflupurin (logP ~2.1) is less lipophilic than 2-chloro-N-(3-chlorophenyl)-9-ethyl derivatives (logP ~3.5) .
  • Melting Points: Aliphatic substituents (e.g., ethyl, cycloheptyl) lower melting points (e.g., 68–70°C for N-cycloheptyl derivatives) compared to aromatic-substituted purines (>150°C) .

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-9H-purin-6-amine, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. For example:

  • Step 1 : Start with 6-chloro-9H-purine derivatives.
  • Step 2 : React with 3-methoxyaniline under microwave-assisted conditions (110°C, 30 min, DMF solvent) to substitute chlorine with the aryl amine group .
  • Step 3 : Optimize base selection (e.g., Hunig’s Base) to enhance regioselectivity and minimize side reactions like N7-alkylation .

Q. Key factors :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the aryl amine.
  • Temperature : Microwave heating reduces reaction time and improves purity .
  • By-product management : Use column chromatography (ethyl acetate/hexane gradients) for purification .

Q. How is the structural characterization of this compound performed?

  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., aryl proton signals at δ 7.15–7.75 ppm for methoxyphenyl groups) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen bonding (e.g., N6–H6···N7 interactions) and π-π stacking .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 299.0 for C12H12ClN5O) .

Q. What preliminary assays evaluate the biological activity of this compound?

  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition at 100 μM concentrations using Ellman’s method. Compounds with >10% inhibition are prioritized for SAR studies .
  • Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., IC50 determination) .
  • Competitive binding : Use fluorescence polarization to study interactions with nucleic acids or enzyme active sites .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce by-products?

  • Microwave optimization : Adjust power (e.g., 90 W) and reaction time to balance yield and energy efficiency .
  • Catalyst screening : Test Pd(Ph3)4 for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents .
  • Green chemistry : Replace DMF with ionic liquids to enhance recyclability and reduce toxicity .

Q. Data-driven example :

ConditionYield (%)Purity (%)
Conventional heating7585
Microwave-assisted9095

Q. How do substituent modifications at N9 or C2 positions affect bioactivity?

  • N9 alkylation : Introduce isopropyl or benzyl groups to enhance lipophilicity and blood-brain barrier penetration. For example, 9-isopropyl derivatives show improved antitumor activity .
  • C2 electronegative groups : Chlorine or fluorine substituents increase enzyme binding affinity via halogen bonding (e.g., 2-chloro analogs inhibit trypanosomal proteases with IC50 < 1 μM) .

Q. SAR Table :

Substituent (C2)Enzyme Inhibition (%)LogP
-Cl922.1
-CN851.8
-OCH3781.5

Q. How can computational methods predict tautomerism and its impact on biological activity?

  • DFT calculations : Model energy differences between amino and imino tautomers. For example, N-methoxy derivatives exhibit a 2:1 amino/imino ratio in solution .
  • Molecular docking : Simulate binding modes with AChE or nucleic acids using AutoDock Vina. Methoxyphenyl groups show π-π stacking with Trp286 in AChE .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in biological data across studies?

  • Case study : Discrepancies in IC50 values for purine analogs may arise from assay conditions (e.g., pH, co-solvents).
    • Solution : Standardize protocols (e.g., uniform ATP concentrations in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence) .
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. What strategies validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate azide or alkyne tags for click chemistry-based detection .
  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound binding .
  • Knockout models : Use CRISPR-Cas9 to delete target genes and confirm phenotype rescue .

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